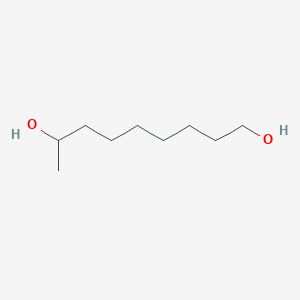

Nonane-1,8-diol

Description

Properties

IUPAC Name |

nonane-1,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-9(11)7-5-3-2-4-6-8-10/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSRHBNFOLDTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276078 | |

| Record name | 1,8-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68526-85-2, 61448-29-1 | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Spiro[4.4]Nonane-1,6-Dione

Spirocyclic diketones serve as precursors for nonane-1,8-diol through selective hydrogenation. For example, hydrogenation of spiro[4.4]nonane-1,6-dione using heterogeneous catalysts like Raney nickel or platinum-on-carbon in ethanol or acetic acid yields a mixture of diastereomeric diols, including this compound. Key parameters:

Stoichiometric Reductions

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or diethyl ether reduces diketones to diols. For spiro[4.4]nonane-1,6-dione:

- Reagent : LiAlH₄ (2.5 equiv)

- Solvent : THF

- Conditions : 0°C to ambient temperature, 24 hours

- Yield : 63–90%.

Grignard Addition to Hydroxy Aldehydes

Partial Lactone Reduction Strategy

A two-step approach involves reducing medium-sized lactones to hydroxy aldehydes, followed by Grignard reagent addition:

- Lactone Reduction :

- Grignard Reaction :

Biological and Enzymatic Oxidation Pathways

Microbial Oxidation of Oleic Acid Derivatives

This compound is observed as a byproduct during the enzymatic oxidation of oleic acid to azelaic acid. Pseudomonas spp. catalyze ω-hydroxylation, though yields are low (<5%).

Industrial-Scale Synthesis via Hydrazine Reduction

Reduction of Dinitronaphthalene Derivatives

A patent-pending method for 1,8-diaminonaphthalene highlights reducible nitro groups, which can be adapted for diol synthesis:

- Substrate : 1,8-Dinitrononane

- Reducing Agent : Hydrazine hydrate (80–100%)

- Catalyst : Iron(III) chloride-impregnated activated carbon (2–10 wt%)

- Solvent : Ethanol or methanol

- Conditions : 75–90°C, 3–8 hours

- Yield : 94–97%.

Oxidation-Reduction Sequences

Selenium Dioxide-Mediated Oxidation

Citronellol derivatives undergo oxidation to form allylic diols:

- Reagent : Selenium dioxide (SeO₂, 0.1 equiv)

- Co-reagent : tert-Butyl hydroperoxide (t-BuOOH)

- Solvent : Dichloromethane

- Conditions : Ambient temperature, 72 hours

- Post-reduction : Sodium borohydride (NaBH₄) in ethanol

- Yield : 70–77%.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.25 g/mol |

| Boiling Point | Not reported (decomposes) |

| Density | 0.95–1.02 g/cm³ (estimated) |

| Solubility | Miscible in polar solvents |

Table 2: Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | 88 | ≥99.5 | Scalable, high stereoselectivity |

| Grignard Addition | 36 | 95 | Flexible substrate choice |

| Hydrazine Reduction | 97 | 99.5 | Industrial applicability |

Chemical Reactions Analysis

Esterification Reactions

Nonane-1,8-diol undergoes esterification with acylating agents or sulfonating reagents to form mono- or diesters.

Key Findings:

-

Tosylation : Reaction with tosyl chloride (TsCl) in the presence of NaH and 18-crown-6 forms the corresponding ditosylate (Table 1). This intermediate is critical for nucleophilic substitutions or further functionalization .

-

Diethyl Ester Formation : Treatment with ethyl propionate under basic conditions yields diesters like diethyl 2,2′-[nonane-1,8-diylbis(oxy)]dipropionate. Yields depend on reaction time and temperature .

Table 1: Tosylation of this compound

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TsCl, NaH, 18-crown-6 | THF, reflux, 6 h | 1,8-Nonanediylditosylate | 36%* |

*Yield extrapolated from analogous butanediol reactions .

Oxidation Reactions

The terminal hydroxyl groups can be oxidized to carboxylic acids or ketones under controlled conditions.

Key Findings:

-

Carboxylic Acid Formation : Hydrolysis of diesters (e.g., diethyl 2,2′-[nonane-1,8-diylbis(oxy)]dipropionate) with NaOH followed by acidification yields dicarboxylic acids (Table 2) .

-

Selective Oxidation : Catalytic oxidation with KMnO₄ or CrO₃ in acidic media may produce azelaic acid (nonanedioic acid), though direct literature evidence is limited.

Table 2: Hydrolysis of this compound Derivatives

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Diethyl diester derivative | NaOH (10 wt%) | Reflux, 14.5 h | 2,2′-[Nonane-1,8-diylbis(oxy)]dipropionic acid | 94%* |

*Yield reported for analogous butanediol derivatives .

Etherification and Cross-Linking

The diol participates in ether bond formation, often via Williamson synthesis or cross-linking with multivalent ions.

Key Findings:

-

Ether Synthesis : Reaction with alkyl halides in basic media forms ether-linked derivatives. For example, coupling with 1,4-dibromobutane yields macrocyclic ethers .

-

Metal Ion Cross-Linking : Interaction with Al³⁺ or Fe³⁺ forms coordination polymers, enhancing material stability .

Polymerization

This compound serves as a monomer in polyester and polyurethane synthesis.

Key Findings:

-

Polycondensation : Reaction with dicarboxylic acids (e.g., adipic acid) under vacuum at 150–200°C produces polyesters with high thermal stability.

-

Polyurethane Formation : Reaction with diisocyanates (e.g., hexamethylene diisocyanate) forms elastomers with applications in coatings and adhesives.

Scientific Research Applications

Nonane-1,8-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: this compound derivatives are explored for their potential therapeutic properties.

Industry: It is utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nonane-1,8-diol involves its ability to participate in hydrogen bonding due to the presence of hydroxyl groups. This property allows it to interact with various molecular targets and pathways, influencing the physical and chemical properties of the compounds it forms.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Nonane-1,8-diol belongs to the family of terminal diols. Below is a comparison with structurally related 1,8-diols, focusing on molecular features, sources, and bioactivity:

Key Observations

Chain Length and Branching: this compound (theoretical) and 1,8-Octanediol share a linear structure but differ in chain length (C₉ vs. C₈). The polyacetylene diol (C₁₇) exhibits conjugated triple bonds, enabling antimicrobial activity via membrane disruption .

Biological Activity :

- Cyclic diols like trans-p-menthane-1,8-diol are formed during wine aging but contribute minimally to flavor .

- Antimicrobial effects are structure-dependent; the polyacetylene diol’s extended conjugation and terminal hydroxyls enhance Gram-positive bacterial inhibition .

Synthetic vs. Natural Occurrence :

- 1,8-Octanediol is primarily synthetic, while branched and cyclic analogues are isolated from plants (e.g., Tecoma stans, Bupleurum spp.) .

Q & A

Basic: What are the recommended synthetic routes for Nonane-1,8-diol, and how can researchers optimize yield and purity?

This compound synthesis may involve diol-specific strategies such as catalytic hydrogenation of diketones or diacid derivatives. For example, spiro[4.4]nonane-1,6-dione derivatives (e.g., in ) were synthesized using acetal protection and cyclization with hydrazine, achieving high yields (96%) under controlled conditions (110°C, 24 h). Researchers should consider:

- Catalyst selection : Use transition metal catalysts (e.g., Pd/C) for selective reduction of carbonyl groups to hydroxyls.

- Protection/deprotection : Acetal or silyl ether protection of intermediates to prevent side reactions.

- Purification : Column chromatography or recrystallization to isolate high-purity diols. Validate purity via NMR and HPLC .

Basic: Which analytical techniques are critical for characterizing this compound in experimental settings?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm hydroxyl positions and backbone structure (e.g., δ 1.2–1.6 ppm for CH2 groups, δ 3.6–3.8 ppm for -OH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C9H20O2, theoretical 160.26 g/mol).

- Infrared Spectroscopy (IR) : O-H stretching (~3200–3400 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹).

- Chromatography : HPLC or GC-MS for quantifying impurities (e.g., mono-ol byproducts) .

Basic: How should this compound be stored to maintain stability in laboratory conditions?

- Temperature : Store at 2–8°C in airtight containers to prevent oxidation or hygroscopic degradation.

- Light exposure : Protect from UV light using amber glassware.

- Incompatibilities : Avoid strong acids/bases, which may esterify or dehydrate the diol.

- Validation : Periodically test stability via FTIR or TLC to detect degradation (e.g., ketone formation from oxidation) .

Advanced: What methodologies are suitable for studying the metabolic pathways of this compound in biological systems?

This compound may undergo enzymatic oxidation or conjugation. highlights limonene-1,8-diol as a metabolite formed via cytochrome P450 (CYP) enzymes and epoxide hydrolases. Recommended approaches:

- In vitro models : Use hepatic microsomes (e.g., HepG2 cells) to identify phase I/II metabolites.

- Isotopic labeling : Deuterated analogs (e.g., this compound-d14 in ) for tracking metabolic fate via LC-MS.

- Enzyme inhibition assays : Test CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic routes .

Advanced: How can this compound be applied to enhance drug permeation in transdermal delivery studies?

demonstrates that structurally similar p-menthane-3,8-diol enhances skin permeation of drugs by disrupting lipid bilayers. For this compound:

- Experimental design : Use Franz diffusion cells with ex vivo skin (e.g., porcine or human epidermis).

- Concentration optimization : Test 1–5% w/v diol in ethanol/water vehicles.

- Analytical endpoints : Quantify permeated drug via HPLC and assess skin integrity with transepidermal water loss (TEWL) measurements .

Advanced: How should researchers address contradictions in toxicity data for this compound across studies?

Discrepancies may arise from variations in experimental models or impurity profiles. Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for acute toxicity (e.g., OECD 423) and genotoxicity (e.g., Ames test).

- Purity verification : Use ≥98% pure diol (per ) and document impurities via GC-MS.

- Cross-model validation : Compare in vitro (e.g., HepG2 cytotoxicity) and in vivo (rodent) data to resolve conflicts .

Advanced: What computational tools can predict the physicochemical properties of this compound for experimental design?

- ALOGPS : Predict logP (~3.5) and water solubility (~0.3 g/L) based on structural analogs (e.g., 2-Nonanol in ).

- Density Functional Theory (DFT) : Model hydrogen-bonding interactions and stability of diol conformers.

- QSPR models : Relate molecular descriptors (e.g., polar surface area) to experimental parameters like permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.